Ethyl 3,7-dimethylocta-2,7-dienoate

Description

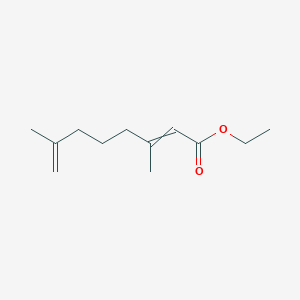

Ethyl 3,7-dimethylocta-2,7-dienoate (CAS: 13058-12-3, EC: 289-323-8) is an ester derivative of a branched-chain dienoic acid. Its molecular formula is C₁₂H₂₀O₂ (molecular weight: 196.29 g/mol), featuring conjugated double bonds at positions 2 and 7, with methyl substituents at carbons 3 and 7 . It is registered under EU regulations (EC 289-323-8) as of May 31, 2018, indicating its commercial and industrial relevance .

Properties

CAS No. |

110995-21-6 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

ethyl 3,7-dimethylocta-2,7-dienoate |

InChI |

InChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h9H,2,5-8H2,1,3-4H3 |

InChI Key |

ZBXWEXPNDCOBHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)CCCC(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,7-dimethylocta-2,7-dienoate can be synthesized through the esterification of 3,7-dimethylocta-2,7-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The resulting ester is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dimethylocta-2,7-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed

Oxidation: 3,7-dimethylocta-2,7-dienoic acid or its aldehyde derivative.

Reduction: 3,7-dimethylocta-2,7-dienol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,7-dimethylocta-2,7-dienoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 3,7-dimethylocta-2,7-dienoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Citral (3,7-Dimethylocta-2,6-dienal)

- Structure: A terpenoid aldehyde with double bonds at positions 2 and 6 (vs. 2 and 7 in the target compound).

- Applications : Widely used in perfumery and flavoring (e.g., lemon-like aroma) .

- Key Difference: The aldehyde group in citral enhances its volatility and odor profile compared to the ethyl ester group in Ethyl 3,7-dimethylocta-2,7-dienoate, which may confer greater stability .

Aurapten (7-(3,7-Dimethylocta-2,6-dienyloxy)-chromen-2-one)

- Structure : A coumarin derivative with a 3,7-dimethylocta-2,6-dienyloxy substituent.

- Biological Activity : Exhibits antimicrobial properties, as demonstrated in Molecules (2010) .

- Key Difference: The coumarin core in aurapten enables DNA intercalation and enzyme inhibition, whereas this compound lacks such a bioactive scaffold .

CBGV and CBGB (Cannabigerol Derivatives)

- Structure : Benzene diol derivatives with a 3,7-dimethylocta-2,6-dienyl chain.

- Key Difference: The phenolic hydroxyl groups in CBGV/CBGB facilitate receptor binding (e.g., cannabinoid receptors), unlike the ester functionality in this compound .

Ethyl (R,E)-4,8-Dimethylnona-2,7-dienoate

- Structure : A longer-chain analog (9 carbons vs. 8 carbons in the target compound) with a methyl group at position 4.

- Synthesis : Produced via literature-based methods from melonal, yielding a colorless oil .

- Key Difference: The extended carbon chain may alter lipophilicity and metabolic pathways compared to this compound .

[(2Z)-3,7-Dimethylocta-2,7-dienyl] Formate

- Structure : A formate ester with a Z-configuration double bond at position 2.

- Regulatory Status: Lacks an EC number, unlike this compound, which has established regulatory compliance .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.